molecular formula C20H17ClO B13074029 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol

1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol

Cat. No.: B13074029
M. Wt: 308.8 g/mol
InChI Key: LIIBUHWXWQHHMQ-UHFFFAOYSA-N
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Description

1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is an organic compound characterized by a complex aromatic structure. This compound features a central ethanol group attached to a triphenyl system, with one of the phenyl rings substituted by a chlorine atom. The presence of multiple aromatic rings and a hydroxyl group makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol typically involves the following steps:

    Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 4-chlorobromobenzene and magnesium in anhydrous ether.

    Coupling Reaction: The Grignard reagent is then reacted with benzophenone to form the desired triphenyl structure.

    Reduction: The final step involves the reduction of the carbonyl group in the intermediate product to form the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanone.

    Reduction: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of aromatic compounds.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings and hydroxyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.

Comparison with Similar Compounds

    1-[4-[4-(4-bromophenyl)phenyl]phenyl]ethanol: Similar structure but with a bromine atom instead of chlorine.

    1-[4-[4-(4-fluorophenyl)phenyl]phenyl]ethanol: Fluorine substitution.

    1-[4-[4-(4-methylphenyl)phenyl]phenyl]ethanol: Methyl substitution.

Uniqueness: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in halogen bonding, adding another layer of complexity to its chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H17ClO

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol

InChI

InChI=1S/C20H17ClO/c1-14(22)15-2-4-16(5-3-15)17-6-8-18(9-7-17)19-10-12-20(21)13-11-19/h2-14,22H,1H3

InChI Key

LIIBUHWXWQHHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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